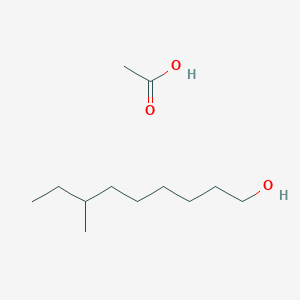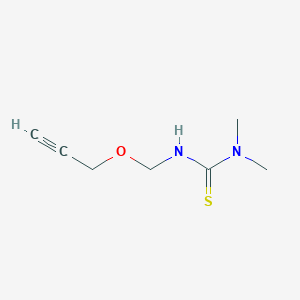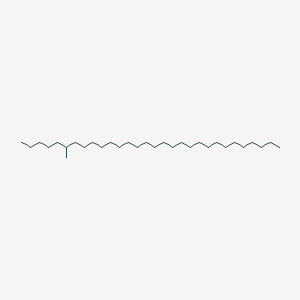
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one is a compound belonging to the benzopyran family, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one typically involves the reaction of 2-phenyl-4H-1-benzopyran-4-one with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:
Starting Material: 2-phenyl-4H-1-benzopyran-4-one
Reagent: Thiophosgene (CSCl2)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: Room temperature
Reaction Time: Several hours
The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and automated systems would be employed to handle the reagents and control the reaction conditions precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, solvents like ethanol or methanol, room temperature to mild heating.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2), solvents like acetonitrile, room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), solvents like tetrahydrofuran (THF), low temperatures.
Major Products Formed
Nucleophilic Substitution: Thiourea derivatives
Oxidation: Sulfonyl derivatives
Reduction: Amine derivatives
Aplicaciones Científicas De Investigación
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Studies: The compound is used as a probe to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one involves its interaction with cellular proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activities. This interaction can induce apoptosis in cancer cells by disrupting critical cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-4H-1-benzopyran-4-one: Lacks the isothiocyanate group but shares the benzopyran core structure.
3-Isothiocyanato-6-methyl-2-phenyl-4H-1-benzopyran-4-one: Similar structure with an additional methyl group.
Uniqueness
3-Isothiocyanato-2-phenyl-4H-1-benzopyran-4-one is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This functional group allows the compound to engage in specific chemical reactions and interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
84381-58-8 |
|---|---|
Fórmula molecular |
C16H9NO2S |
Peso molecular |
279.3 g/mol |
Nombre IUPAC |
3-isothiocyanato-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H9NO2S/c18-15-12-8-4-5-9-13(12)19-16(14(15)17-10-20)11-6-2-1-3-7-11/h1-9H |
Clave InChI |
SDWHPEFUQGEHSE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2,2'-[(3,5-Dinitro-1,2-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14415235.png)
![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)
![5,6,7,32,33-Pentanitrodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(34),2(25),3(13),4,6,8,10,12(36),14(24),15,17,19(35),20,22,26,28,30,32-octadecaene](/img/structure/B14415247.png)

![Stannane, (4-bromobicyclo[2.2.2]oct-1-yl)trimethyl-](/img/structure/B14415274.png)
